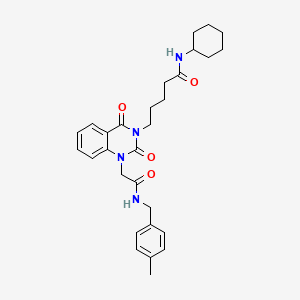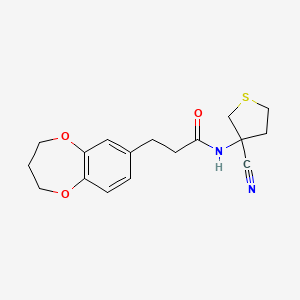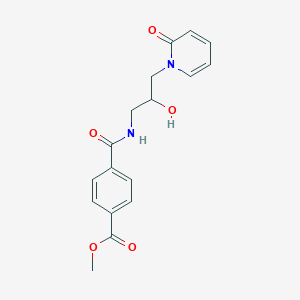![molecular formula C26H27N7O3S B2830478 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione CAS No. 850914-35-1](/img/no-structure.png)
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C26H27N7O3S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
A series of 8-aminoalkyl derivatives of purine-2,6-dione has shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This indicates the potential of purine derivatives as ligands for serotonin receptors, which could be relevant for the development of new psychiatric medications (Chłoń-Rzepa et al., 2013).
Analgesic Activity
New derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anticancer Activity
The synthesis of 5-Substituted 2-Methylbenzimidazoles, including benzoxazolyl derivatives, has been explored for their anticancer activity. These compounds were tested against various types of human cancer cell lines, with some showing potent effects. This research underscores the potential of purine analogs and related structures in the development of novel anticancer agents (El-Naem et al., 2003).
Antiviral Activity
Purine conjugates with N-heterocycles have been synthesized and evaluated for their activity against influenza A and B viruses, demonstrating moderate antiviral efficacy. This highlights the utility of purine derivatives in antiviral research and their potential application in developing new antiviral drugs (Krasnov et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2-amino-6-methylpurine, benzoxazole-2-thiol, and ethyl chloroacetate. The second intermediate is 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2,6-dichloropurine, benzylpiperazine, and sodium hydride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" } ], "Reaction": [ { "step": "Synthesis of 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "potassium carbonate", "amount": "1.5 equivalents" }, { "name": "acetonitrile", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "70%" }, { "step": "Synthesis of 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "80%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours under nitrogen atmosphere", "yield": "60%" } ] } | |
CAS-Nummer |
850914-35-1 |
Molekularformel |
C26H27N7O3S |
Molekulargewicht |
517.61 |
IUPAC-Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |
InChI-Schlüssel |
UJXWTFSMNLPURO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)
![(2S)-N-{4-[2-(dimethylamino)ethyl]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2830407.png)
![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)
![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)


![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)
![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)